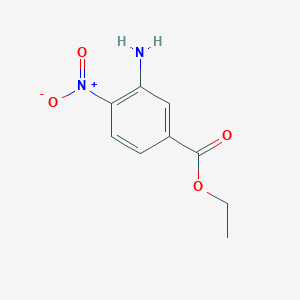

Ethyl 3-amino-4-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-amino-4-nitrobenzoate, also known as Ethyl 4-amino-3-nitrobenzoate, is a chemical compound with the molecular formula C9H10N2O4 . It has a molecular weight of 210.19 .

Synthesis Analysis

The synthesis of 3-amino-4-nitrobenzoic acid, a precursor to Ethyl 3-amino-4-nitrobenzoate, has been reported in the literature . The synthesis begins with the preparation of 3-acetamido-4-nitrotoluene from m-acetamidotoluene . This compound is then oxidized with potassium permanganate to yield 3-amino-4-nitrobenzoic acid . Ethyl 3-amino-4-nitrobenzoate is then prepared in 98% yield by the direct esterification of 3-amino-4-nitrobenzoic acid .Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-4-nitrobenzoate consists of nine carbon atoms, ten hydrogen atoms, two nitrogen atoms, and four oxygen atoms .Chemical Reactions Analysis

The synthesis of Ethyl 3-amino-4-nitrobenzoate involves several chemical reactions, including acetylation, oxidation, and esterification . The acetylation of 3-amino-4-nitrotoluene yields 3-acetamido-4-nitrotoluene . This compound is then oxidized with potassium permanganate to produce 3-amino-4-nitrobenzoic acid . Finally, the 3-amino-4-nitrobenzoic acid is esterified to produce Ethyl 3-amino-4-nitrobenzoate .Physical And Chemical Properties Analysis

Ethyl 3-amino-4-nitrobenzoate has a melting point of 132 °C . The predicted boiling point is 398.5±22.0 °C, and the predicted density is 1.330±0.06 g/cm3 . The predicted pKa value is -2.52±0.10 .Aplicaciones Científicas De Investigación

Synthesis and Industrial Applications

Ethyl 3-amino-4-nitrobenzoate serves as a key intermediate in various synthetic processes. A study by Qiao-yun (2012) optimized the synthesis technology of a related compound, ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, highlighting its stability and high yield, making it suitable for industrial production (Fang Qiao-yun, 2012).

Nonlinear Optical Properties

Yan (2003) synthesized chromophores including trans-4-(N-(ethyl 4″-nitrobenzoate)-N-ethyl amino)-4′-(dimethyl amino) stilbene, exploring their nonlinear optical properties. These compounds showed significant two-photon absorption cross-sections, indicating potential applications in photonic and electronic devices (Y. Yan, 2003).

Anti-Cancer Research

Liu et al. (2019) designed a heterocyclic compound using 4-(methylamino)-3-nitrobenzoic acid (a related compound) as a starting material. This compound showed promising in vitro anti-cancer activity against gastric cancer cell lines, suggesting the potential therapeutic application of derivatives of Ethyl 3-amino-4-nitrobenzoate in cancer treatment (L.-Z. Liu et al., 2019).

Safety And Hazards

Ethyl 3-amino-4-nitrobenzoate is classified under the GHS07 hazard class . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used . In case of skin contact, it is recommended to wash off immediately with plenty of water .

Propiedades

IUPAC Name |

ethyl 3-amino-4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-3-4-8(11(13)14)7(10)5-6/h3-5H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNPFRZKDGTZHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-nitrobenzoate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2429922.png)

![2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B2429926.png)

![(R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B2429938.png)

![3-(3-methoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2429939.png)

![7-(3-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2429940.png)

![8-chloro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2429941.png)

![1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)